molecular formula C20H26N4O2S B5594208 (4aR,7aS)-1-(cyclopropylmethyl)-4-[(3-pyrazol-1-ylphenyl)methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aR,7aS)-1-(cyclopropylmethyl)-4-[(3-pyrazol-1-ylphenyl)methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No.: B5594208
M. Wt: 386.5 g/mol
InChI Key: MNGPGBBHPJWIOM-UXHICEINSA-N
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Description

(4aR,7aS)-1-(cyclopropylmethyl)-4-[(3-pyrazol-1-ylphenyl)methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide is a useful research compound. Its molecular formula is C20H26N4O2S and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound (4aR*,7aS*)-1-(cyclopropylmethyl)-4-[3-(1H-pyrazol-1-yl)benzyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide is 386.17764726 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Catalysis Applications

  • Catalysis in Synthesis : The compound N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide was utilized as an efficient and homogeneous catalyst for the synthesis of pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives. This highlights the potential for using similar compounds in catalytic applications, facilitating reactions under mild conditions and aligning with green chemistry principles (Khazaei et al., 2015).

Heterocyclic Chemistry and Drug Discovery

  • Heterocyclic Compound Synthesis : Research into synthesizing novel furo[3,2-e]pyrazolo[3,4-b]pyrazines demonstrates the interest in creating heterocyclic compounds that could be foundational for drug discovery. These compounds, including related pyrazine derivatives, are often explored for their potential pharmacological activities, underscoring their relevance in medicinal chemistry (El‐dean et al., 2018).

Antimicrobial and Anti-inflammatory Research

  • Antimicrobial and Anti-inflammatory Agents : Pyrazole derivatives, including those structurally related to the queried compound, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. This research area is crucial for developing new therapeutics to combat resistant microbial strains and treat inflammatory conditions (Kendre et al., 2015; Kendre et al., 2013).

Properties

IUPAC Name

(4aR,7aS)-1-(cyclopropylmethyl)-4-[(3-pyrazol-1-ylphenyl)methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S/c25-27(26)14-19-20(15-27)23(10-9-22(19)12-16-5-6-16)13-17-3-1-4-18(11-17)24-8-2-7-21-24/h1-4,7-8,11,16,19-20H,5-6,9-10,12-15H2/t19-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGPGBBHPJWIOM-UXHICEINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCN(C3C2CS(=O)(=O)C3)CC4=CC(=CC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN2CCN([C@@H]3[C@H]2CS(=O)(=O)C3)CC4=CC(=CC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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